1-[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]-N-[(PYRIDIN-2-YL)METHYL]FORMAMIDE
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Overview
Description
1-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]-N-[(PYRIDIN-2-YL)METHYL]FORMAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a hydrazinecarbonyl group, and a pyridine moiety, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]-N-[(PYRIDIN-2-YL)METHYL]FORMAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-methylpiperidine with hydrazinecarboxamide under controlled conditions to form the hydrazinecarbonyl intermediate. This intermediate is then reacted with pyridine-2-carboxaldehyde to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
1-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]-N-[(PYRIDIN-2-YL)METHYL]FORMAMIDE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]-N-[(PYRIDIN-2-YL)METHYL]FORMAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]-N-[(PYRIDIN-2-YL)METHYL]FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(1-methylpiperidin-4-ylidene)hydroxylamine: Shares a similar piperidine structure but differs in functional groups.
N-Methyl-1-(1-methylpiperidin-2-yl)methanamine: Another related compound with a different substitution pattern on the piperidine ring.
Uniqueness
1-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]-N-[(PYRIDIN-2-YL)METHYL]FORMAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-[(1-methylpiperidin-4-ylidene)amino]-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-19-8-5-11(6-9-19)17-18-14(21)13(20)16-10-12-4-2-3-7-15-12/h2-4,7H,5-6,8-10H2,1H3,(H,16,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOXGOSDSOVODY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)C(=O)NCC2=CC=CC=N2)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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